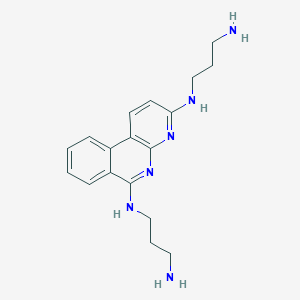

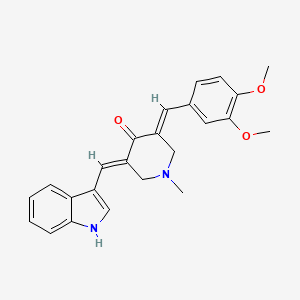

![molecular formula C21H24N2O2 B606513 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone CAS No. 1197996-80-7](/img/structure/B606513.png)

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone

Overview

Description

Scientific Research Applications

CBL0137 has a wide range of scientific research applications, including:

Chemistry: In chemistry, CBL0137 is used as a model compound for studying DNA-binding properties and chromatin remodeling effects.

Biology: In biology, CBL0137 is used to study the effects of DNA-binding compounds on gene expression and epigenetic regulation.

Medicine: In medicine, CBL0137 is being investigated as a potential anticancer agent. It has shown significant anticancer activity in various cancer cell lines and animal models.

Industry: In industry, CBL0137 is used in the development of new anticancer drugs and other therapeutic agents.

Mechanism of Action

Target of Action

CBL-0137, also known as Curaxin 137, primarily targets the Facilitates Chromatin Transcription (FACT) complex . FACT is a chromatin remodeling factor complex composed of SSRP1 and SPT16 subunits . It is involved in the transcription of genes with highly ordered chromatin structure, replication, and mitosis . FACT is expressed during early embryogenesis and in undifferentiated progenitors and stem cells of adult tissues

Safety and Hazards

Future Directions

CBL-0137 has broad anticancer activity and is currently being tested in phase 1 clinical trials in solid tumors and hematological malignancies . It has been identified as a potential new therapeutic for JAK2 mutation-driven diseases . These findings reveal a novel therapeutic regimen for small-cell lung cancer, combining cisplatin with an inhibitor that preferentially targets tumor-initiating cells .

Biochemical Analysis

Biochemical Properties

CBL-0137 interacts with various enzymes and proteins in biochemical reactions. It is known to downregulate NF-κB and activate p53 . It also restores both histone H3 acetylation and trimethylation .

Cellular Effects

CBL-0137 has significant effects on various types of cells and cellular processes. It influences cell function by downregulating NF-κB and activating p53, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . It also induces cancer cell apoptosis .

Molecular Mechanism

At the molecular level, CBL-0137 exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the histone chaperone FACT, which leads to changes in chromatin structure and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CBL-0137 change over time. It has been observed that treatment with CBL-0137 leads to a complete absence of living cells at concentrations above 2.5 μM .

Dosage Effects in Animal Models

The effects of CBL-0137 vary with different dosages in animal models. For instance, CBL-0137, given by oral gavage at a nontoxic dose of 30 mg/kg per day on a 5 days on/2 days off schedule, suppresses tumor growth in xenografts of colon, renal cell carcinoma, and melanoma tumor cell lines .

Metabolic Pathways

CBL-0137 is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .

Subcellular Localization

It is known that CBL-0137 interacts with histones, which are located in the nucleus, suggesting that it may localize to the nucleus .

Preparation Methods

The synthesis of CBL0137 involves multiple steps, starting with the preparation of the carbazole core structure. The synthetic route typically includes the following steps:

Formation of the Carbazole Core: The carbazole core is synthesized through a series of reactions, including cyclization and functional group modifications.

Introduction of the Isopropylamino Group: The isopropylamino group is introduced through a substitution reaction, where an appropriate amine is reacted with the carbazole core.

Formation of the Ethanone Groups: The ethanone groups are introduced through acylation reactions, where acyl chlorides are reacted with the carbazole core.

Industrial production methods for CBL0137 involve optimizing these synthetic routes to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

CBL0137 undergoes various chemical reactions, including:

Oxidation: CBL0137 can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be performed on CBL0137 to obtain reduced derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: CBL0137 can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized carbazole derivatives, while reduction reactions may yield reduced carbazole derivatives.

Comparison with Similar Compounds

CBL0137 is part of the curaxin class of compounds, which includes other similar compounds such as quinacrine and other carbazole derivatives. Compared to these compounds, CBL0137 has several unique features:

Higher Potency: CBL0137 has been shown to be more potent than quinacrine and other curaxins in various anticancer assays.

Unique Mechanism of Action: CBL0137’s ability to simultaneously activate p53 and inhibit NF-κB, along with its effects on the FACT complex and BET family proteins, makes it unique among curaxins.

Broad Spectrum of Activity: CBL0137 has demonstrated significant anticancer activity in a wide range of cancer cell lines and animal models, making it a promising candidate for further development.

Similar compounds include:

Properties

IUPAC Name |

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23/h5-8,11-13,22H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCSODVERGVDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152589 | |

| Record name | CBL-0137 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197996-80-7 | |

| Record name | 1,1′-[9-[2-[(1-Methylethyl)amino]ethyl]-9H-carbazole-3,6-diyl]bis[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197996-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CBL-0137 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197996807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CBL-0137 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CBL-0137 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XKR07H9ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CBL0137 primarily targets the FACT (Facilitates Chromatin Transcription) complex. [, ] FACT is a histone chaperone involved in chromatin remodeling during transcription, replication, and DNA repair. [, ]

A: CBL0137 sequesters the FACT complex onto chromatin, inhibiting its normal function. [, , ] This sequestration disrupts chromatin structure and alters gene expression. []

A: CBL0137's inhibition of FACT leads to several downstream effects, including: * Activation of the p53 tumor suppressor pathway. [, , , ] * Inhibition of oncogenic transcription factors like NF-κB and HSF1. [, , , , ] * Induction of the type I interferon response, potentially enhancing tumor cell immunogenicity. [, , ] * Impairment of DNA damage repair mechanisms. [, ] * Modulation of specific signaling pathways, such as NOTCH1 and Wnt. [, , ] * Induction of apoptosis in cancer cells. [, , ]

ANone: While specific spectroscopic data is limited in the provided research, the molecular formula of CBL0137 is C24H21N3O2S, and its molecular weight is 415.5 g/mol.

ANone: The provided research focuses primarily on the biological activity and mechanisms of CBL0137. Further investigations are required to fully characterize its material compatibility and stability under various conditions.

A: CBL0137 is not described as a catalyst in the traditional sense. Its primary mode of action involves binding to and inhibiting the FACT complex, rather than directly catalyzing a chemical reaction. [, ]

A: While the provided research does not detail specific computational studies, single-molecule techniques like fluorescence resonance energy transfer (FRET) and magnetic tweezers have been used to investigate CBL0137's influence on DNA topology. [, ] These techniques provide valuable insights into the drug's interactions with DNA at the molecular level.

ANone: As CBL0137 is an experimental drug in early clinical trials, specific SHE regulations and compliance details may vary depending on the region and stage of development.

ANone: The provided research doesn't extensively explore potential drug-drug interactions. Further investigations are needed to fully characterize CBL0137's interaction profile with other medications.

A: CBL0137 has demonstrated promising anticancer activity in various preclinical models, including: * In vitro: Potent cytotoxic activity against a panel of cancer cell lines, including leukemia, lymphoma, myeloma, glioblastoma, neuroblastoma, small cell lung cancer, pancreatic cancer, and melanoma. [, , , , , , , , , , , , , , ] * In vivo: Significant tumor growth inhibition in several xenograft and syngeneic mouse models of various cancers, including glioblastoma, neuroblastoma, pancreatic cancer, melanoma, and leukemia. [, , , , , , , , , , , ]

A: CBL0137 is currently being evaluated in Phase I/II clinical trials for adult solid tumors and hematological malignancies, including a pediatric trial for refractory cancer patients. [, , , , , ]

A: While specific drug delivery strategies are not detailed in the provided research, CBL0137's ability to cross the blood-brain barrier suggests its potential for targeted delivery to brain tumors. [, , ]

A: FACT overexpression, particularly of the SSRP1 subunit, has been linked to aggressive tumor behavior and poor prognosis in various cancers, including pancreatic cancer and neuroblastoma. [, , ] This suggests that FACT expression levels could potentially serve as a predictive biomarker for CBL0137 response.

A: The research mentions various techniques used to study CBL0137 and its effects, including: * MTT assays for cell viability. [, , , ] * Flow cytometry for cell cycle analysis and apoptosis detection. [, , ] * Western blotting and RT-PCR for protein and mRNA expression analysis. [, , , , , , ] * Immunohistochemistry for protein localization and expression in tissues. [, , , ] * Colony-forming assays for clonogenic potential. [, , ] * Pulsed-field gel electrophoresis for DNA damage analysis. [, ] * Chromatin immunoprecipitation (ChIP) assays to study protein-DNA interactions. [, ] * Single-molecule techniques like FRET and magnetic tweezers for investigating DNA topology and protein-DNA interactions. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

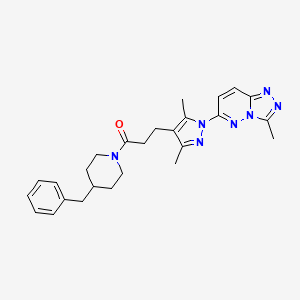

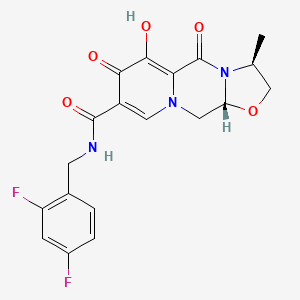

![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)